molecular formula C12H22O3 B11888233 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid

2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid

Cat. No.: B11888233
M. Wt: 214.30 g/mol
InChI Key: MQLZCJQNOOMSSF-UHFFFAOYSA-N
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Description

2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid is an organic compound with the molecular formula C12H22O3 It is characterized by the presence of a cyclohexyl ring substituted with two methyl groups and an ethoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid typically involves the reaction of 3,3-dimethylcyclohexanol with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate ether, which is subsequently hydrolyzed to yield the desired acetic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)propanoic acid
  • 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)butanoic acid
  • 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)pentanoic acid

Uniqueness

2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

2-[1-(3,3-dimethylcyclohexyl)ethoxy]acetic acid

InChI

InChI=1S/C12H22O3/c1-9(15-8-11(13)14)10-5-4-6-12(2,3)7-10/h9-10H,4-8H2,1-3H3,(H,13,14)

InChI Key

MQLZCJQNOOMSSF-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC(C1)(C)C)OCC(=O)O

Origin of Product

United States

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